molecular formula C19H19N3OS2 B2361444 N-(2,3-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-76-0

N-(2,3-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2361444
CAS No.: 864917-76-0
M. Wt: 369.5
InChI Key: ZXIJRWRKFWUTKN-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.
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Biological Activity

N-(2,3-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring and a thioacetamide moiety, which are known for their biological activities. The synthesis typically involves:

  • Formation of the Thiazole Ring : Utilizing methods such as Hantzsch thiazole synthesis.
  • Thioacetamide Formation : Achieved through the reaction of an appropriate thioketone with an amine.
  • Final Coupling : The final product is formed by coupling the thiazole derivative with the thioacetamide under specific conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that thiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli .
  • Antifungal Activity : Compounds in this class have demonstrated effectiveness against drug-resistant strains of fungi, including Candida auris and Aspergillus species .
CompoundActivity TypeTarget OrganismMIC (μg/mL)
Compound AAntibacterialS. aureus32.6
Compound BAntifungalC. auris25.0
Compound CAntifungalA. niger30.0

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors in microbial cells, leading to inhibition of critical biological pathways. The presence of both the thiazole ring and the thio group is crucial for binding to these targets, influencing various biochemical processes .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated a series of thiazole derivatives, including this compound.
    • Results indicated that certain derivatives exhibited broad-spectrum activity against resistant bacterial strains .
  • Anti-inflammatory Potential :
    • Some derivatives were assessed for anti-inflammatory properties in animal models.
    • The results showed significant inhibition of edema comparable to standard anti-inflammatory drugs .

Future Directions

Given the promising biological activities exhibited by this compound and related compounds, future research should focus on:

  • Mechanistic Studies : Understanding the detailed mechanisms behind their antimicrobial and anti-inflammatory effects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
  • Clinical Trials : Conducting trials to evaluate safety and efficacy in humans.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-12-6-4-8-15(10-12)18-21-19(25-22-18)24-11-17(23)20-16-9-5-7-13(2)14(16)3/h4-10H,11H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIJRWRKFWUTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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